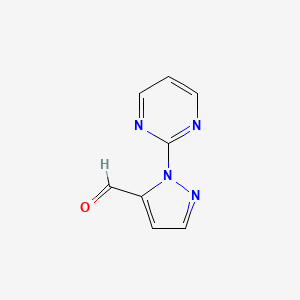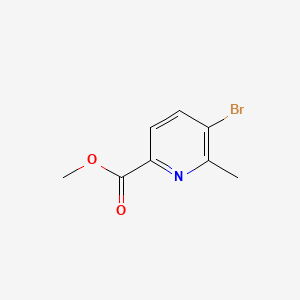
5-溴-6-甲基吡啶甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-6-methylpicolinate is an organic compound with the molecular formula C8H8BrNO2. It belongs to the class of picolinates, which are derivatives of picolinic acid. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the picolinic acid ring, with a methyl ester functional group at the carboxyl position .
科学研究应用
Methyl 5-bromo-6-methylpicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the formation of metal complexes.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.
作用机制
Target of Action
Methyl 5-bromo-6-methylpicolinate is a derivative of picolinic acid . Picolinic acid and its derivatives have been known to act as organic ligands to form metal-organic complexes . .
Mode of Action
It’s known that picolinic acid derivatives generally interact with their targets to form metal-organic complexes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-6-methylpicolinate can be synthesized through the bromination of methyl picolinate. The reaction typically involves the use of bromine in an aqueous solution. The process is carried out under controlled conditions to ensure the selective bromination at the desired position on the picolinic acid ring .
Industrial Production Methods
In industrial settings, the synthesis of methyl 5-bromo-6-methylpicolinate may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield .
化学反应分析
Types of Reactions
Methyl 5-bromo-6-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Reagents such as boronic acids or stannanes are used in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl picolinates, while coupling reactions can produce biaryl derivatives .
相似化合物的比较
Similar Compounds
- Methyl 5-bromo-4-methylpicolinate
- 5-Bromo-6-methylpyridine-2-carboxylic acid methyl ester
- 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid
Uniqueness
Methyl 5-bromo-6-methylpicolinate is unique due to its specific substitution pattern on the picolinic acid ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
属性
IUPAC Name |
methyl 5-bromo-6-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHGDXUQVBDEBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743892 |
Source


|
| Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215860-20-0 |
Source


|
| Record name | Methyl 5-bromo-6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural features of Methyl 5-bromo-6-methylpicolinate and how do they influence its crystal packing?
A1: Methyl 5-bromo-6-methylpicolinate is an organic compound with the molecular formula C8H8BrNO2. [] The molecule consists of a pyridine ring substituted with a methyl ester group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 6-position. Analysis of its crystal structure reveals that Methyl 5-bromo-6-methylpicolinate does not exhibit significant intermolecular π–π or C—H⋯π interactions, which are typically observed in aromatic systems. [] The primary intermolecular interaction observed is a weak Br⋯Br interaction with a distance of 3.715 (1) Å. [] This suggests that the bulky bromine and methyl substituents on the pyridine ring may hinder closer packing arrangements and limit strong intermolecular interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

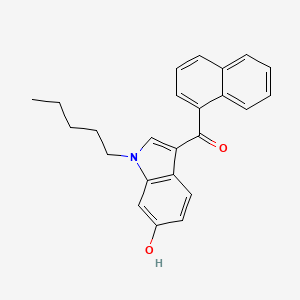
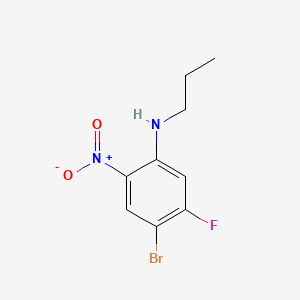
![2H-Thiazolo[5,4-f]indole](/img/structure/B594061.png)
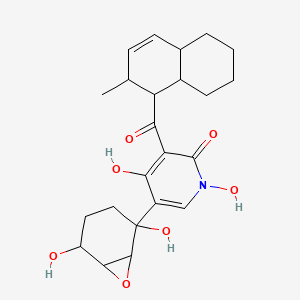
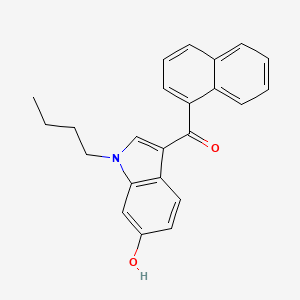
![[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594066.png)
![6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594068.png)
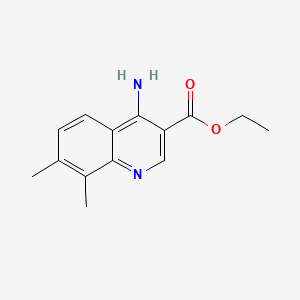
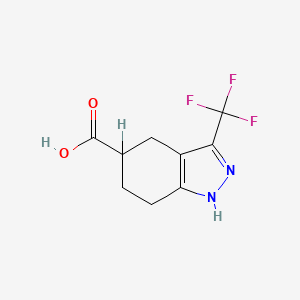
![[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594075.png)
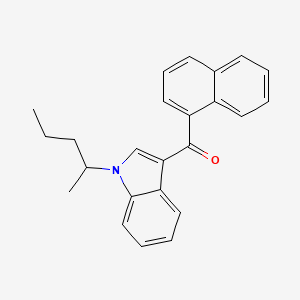
![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)
